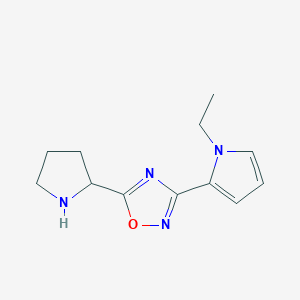

3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(1-ethylpyrrol-2-yl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O/c1-2-16-8-4-6-10(16)11-14-12(17-15-11)9-5-3-7-13-9/h4,6,8-9,13H,2-3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFLAIDWOPGLNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1C2=NOC(=N2)C3CCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : CHNO

- Molecular Weight : 232.28 g/mol

- CAS Number : 1955522-92-5

Overview of Biological Activities

The 1,2,4-oxadiazole scaffold, which includes the compound , has been linked to a variety of biological activities. These include:

- Anticancer Activity : Research indicates that oxadiazole derivatives exhibit significant anticancer properties through various mechanisms, including inhibition of key enzymes involved in cancer cell proliferation such as HDAC and thymidylate synthase .

- Antimicrobial Activity : Some derivatives have shown promising results against multidrug-resistant strains of bacteria, suggesting potential for use in treating infections caused by resistant pathogens .

- Anti-inflammatory Effects : The compound's structural characteristics may contribute to its ability to modulate inflammatory pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been noted for its inhibitory effects on various enzymes that play critical roles in cancer progression and inflammation.

- Cell Cycle Arrest : Studies have indicated that certain oxadiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .

Anticancer Activity

A study exploring the anticancer potential of oxadiazole derivatives found that compounds similar to this compound demonstrated IC values ranging from 20 µM to 80 µM against various cancer cell lines (e.g., A549 lung adenocarcinoma cells) .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | A549 | 30 |

| Compound B | MCF7 | 45 |

| Compound C | HeLa | 50 |

Antimicrobial Activity

Another study highlighted the antimicrobial efficacy of oxadiazole derivatives against resistant bacterial strains. For instance:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Compound A | MRSA | 8 |

| Compound B | VRE | 16 |

| Compound C | MDR E. coli | 32 |

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential pharmaceutical applications, particularly as an anti-inflammatory and analgesic agent. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant biological activities, including:

- Anti-inflammatory Activity : Studies have shown that compounds containing the oxadiazole moiety can inhibit inflammatory pathways and reduce pain in animal models. This suggests potential use in developing new anti-inflammatory drugs.

- Antimicrobial Properties : Research has highlighted the antimicrobial effects of similar oxadiazole derivatives against various pathogens. The structure of 3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole may enhance its efficacy against resistant strains of bacteria and fungi.

Case Study: Anti-inflammatory Effects

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 1,2,4-oxadiazoles and tested their anti-inflammatory effects using carrageenan-induced paw edema in rats. The results demonstrated that certain derivatives significantly reduced swelling compared to control groups, indicating a promising avenue for drug development .

Agricultural Science

The compound's properties also make it a candidate for agricultural applications, particularly as a pesticide or herbicide. Oxadiazole derivatives have been noted for their effectiveness in controlling pests due to their ability to disrupt biological processes in insects.

Applications in Pest Control

Research has shown that compounds similar to this compound can serve as effective insecticides by targeting specific enzymes essential for insect metabolism. Field trials have indicated that such compounds can reduce pest populations without significantly harming beneficial insects .

Materials Science

In materials science, the unique electronic properties of the oxadiazole group make it suitable for applications in organic electronics. The compound can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Electrochemical Properties

Research has demonstrated that this compound exhibits favorable electrochemical properties that enhance charge transport in organic materials. This makes it a potential candidate for improving the efficiency of OLEDs and OPVs .

Summary Table of Applications

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound incorporates aliphatic heterocycles (pyrrole and pyrrolidine), whereas analogues like the 3-(3-fluoro-4-methoxyphenyl) derivative feature aromatic substituents with electron-withdrawing groups (F, OMe). The hydrochloride salt in 3-isopropyl-5-[(2S)-pyrrolidinyl]-1,2,4-oxadiazole enhances water solubility, a critical factor in bioavailability.

Stereochemical Considerations :

- The (2S)-pyrrolidinyl configuration in highlights the role of stereochemistry in molecular interactions (e.g., receptor binding). The target compound’s pyrrolidinyl group lacks specified stereochemistry, which may affect its pharmacological profile.

Synthetic Routes: The three-component cycloaddition method in (using TMSCl and DMF/MeCN) contrasts with the target compound’s unspecified synthesis.

Preparation Methods

General Synthetic Strategies for 1,2,4-Oxadiazoles

Two principal synthetic approaches dominate the preparation of 1,2,4-oxadiazoles:

- Cyclization of Amidoximes with Carboxylic Acid Derivatives

- 1,3-Dipolar Cycloaddition of Nitrile Oxides with Nitriles

Amidoxime and Carboxylic Acid Derivative Cyclization

This method involves the reaction of an amidoxime intermediate with carboxylic acid derivatives such as acyl chlorides, esters, or anhydrides. The amidoxime is typically prepared from the corresponding nitrile by reaction with hydroxylamine. The cyclization step is promoted by dehydrating agents or coupling reagents, facilitating ring closure to form the 1,2,4-oxadiazole core.

- Reagents and Conditions: Amidoximes react with acyl chlorides or esters in the presence of catalysts like pyridine or tetrabutylammonium fluoride (TBAF). Dehydrating agents such as phosphoryl chloride (POCl₃), carbodiimides (e.g., EDC, DCC), or phosphorus pentachloride are commonly used.

- Yields and Purification: Yields vary widely (11–90%) depending on substrates and conditions. Purification often involves recrystallization or column chromatography.

- Advantages: Relatively straightforward and versatile for diverse substitutions.

- Limitations: Some methods require harsh conditions and may have purification difficulties.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

This approach utilizes the cycloaddition of nitrile oxides to nitriles to form the oxadiazole ring.

- Reagents and Conditions: Nitrile oxides generated in situ react with nitriles, sometimes catalyzed by platinum(IV) complexes.

- Challenges: Poor reactivity of nitriles, side reactions leading to dimerization products, and expensive catalysts limit practical application.

- Yields: Generally lower and less consistent compared to amidoxime cyclization.

Specific Preparation of 3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole

The synthesis of this compound typically follows the amidoxime cyclization route, adapted to the pyrrole and pyrrolidine substituents.

Synthesis Outline

Preparation of Substituted Amidoximes:

- Starting from 1-ethylpyrrole-2-carbonitrile, reaction with hydroxylamine hydrochloride yields the corresponding amidoxime.

- Similarly, pyrrolidine-2-carboxylic acid derivatives are prepared or used as carboxylic acid components.

-

- The amidoxime is reacted with pyrrolidine-2-carboxylic acid esters or activated derivatives (e.g., acyl chlorides).

- Cyclization is promoted by dehydrating agents such as phosphoryl chloride (POCl₃), carbodiimides (EDC, DCC), or under superbase conditions (NaOH/DMSO).

- The reaction is typically conducted under reflux or at room temperature depending on the method.

-

- The crude product is precipitated by quenching in ice or water, followed by filtration.

- Further purification is achieved by recrystallization from ethanol or chromatographic techniques.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amidoxime formation | Hydroxylamine hydrochloride, ethanol, reflux | 75–85 | From 1-ethylpyrrole-2-carbonitrile |

| Coupling with carboxylic ester | Amidoxime + pyrrolidine-2-carboxylic ester, NaOH/DMSO, RT, 4–24 h | 50–90 | One-pot method, mild conditions |

| Cyclization | POCl₃ or EDC, reflux or RT | 60–85 | Efficient ring closure |

| Purification | Recrystallization or column chromatography | - | Yields depend on purity requirements |

Recent Advances and Alternative Methods

One-Pot Synthesis in Superbase Medium: Baykov et al. (2017) reported a one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and esters using NaOH/DMSO at room temperature, achieving moderate to excellent yields (11–90%) with simple purification protocols. This method offers mild conditions and applicability to diverse substituents, potentially including pyrrole and pyrrolidine groups relevant here.

Catalyst-Assisted Cyclization: Transition metal catalysts such as Cu(OTf)₂ and platinum(IV) have been explored to improve reaction rates and selectivity, though cost and substrate solubility remain challenges.

Microwave-Assisted Cyclodehydration: Microwave irradiation with dehydrating agents like silica-supported dichlorophosphate has been used to synthesize 1,3,4-oxadiazoles efficiently, offering shorter reaction times and high yields. While this specifically targets 1,3,4-oxadiazoles, similar techniques may be adapted for 1,2,4-oxadiazoles.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Amidoxime + Acyl Chloride | Amidoximes, acyl chlorides | POCl₃, pyridine, reflux | High yields, well-established | Harsh reagents, purification issues |

| Amidoxime + Ester (One-pot) | Amidoximes, methyl/ethyl esters | NaOH/DMSO, room temperature, 4–24 h | Mild conditions, simple purification | Longer reaction times |

| 1,3-Dipolar Cycloaddition | Nitrile oxides, nitriles | Platinum(IV) catalyst, mild conditions | Mild conditions | Low yields, expensive catalyst |

| Microwave-assisted Cyclodehydration | Acylhydrazides or diacylhydrazines | Silica-supported dichlorophosphate, microwave | Fast, high yields | Mainly for 1,3,4-oxadiazoles |

Research Findings and Notes

The amidoxime-based cyclization remains the most practical and widely used method for synthesizing 1,2,4-oxadiazoles with diverse substitutions including pyrrole and pyrrolidine rings.

The choice of dehydrating agent and reaction conditions significantly influences yield and purity. Phosphoryl chloride (POCl₃) is common but requires careful handling due to its corrosiveness.

One-pot methods using superbases like NaOH in DMSO provide a greener, milder alternative with good yields and simplified work-up, suitable for synthesizing compounds like this compound.

Despite advances, challenges remain in optimizing yields, minimizing side reactions, and scaling up production for industrial applications.

Q & A

Q. What are the established synthetic routes for 3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole?

The compound is typically synthesized via cyclization reactions. A common method involves refluxing a precursor (e.g., substituted hydrazide) with phosphorus oxychloride (POCl₃) at 120°C, followed by purification via recrystallization using ethanol-DMF mixtures . Alternative routes include coupling reactions under palladium catalysis (e.g., Pd(PPh₃)₄) in degassed DMF/water, which improves regioselectivity for heterocyclic systems . Solvent choice (ethanol, DMF) and stoichiometric ratios of reactants (10 mmol each) are critical for yield optimization .

Q. How can researchers confirm the structural integrity of this compound?

Structural validation requires a combination of spectroscopic and analytical methods:

- IR spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for oxadiazole) .

- NMR spectroscopy : ¹H NMR distinguishes pyrrolidine/pyrrole protons (δ 1.2–3.5 ppm for aliphatic protons; δ 6.0–7.0 ppm for aromatic protons) .

- Elemental analysis : Confirms molecular formula (e.g., C₁₁H₁₅N₅O).

- X-ray crystallography : Resolves stereochemical ambiguities (e.g., torsion angles between oxadiazole and pyrrolidine rings) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound under varying conditions?

Yield optimization requires systematic parameter testing:

- Solvent polarity : Higher-polarity solvents (DMF, ethanol) improve cyclization efficiency compared to nonpolar alternatives .

- Catalyst screening : Pd(PPh₃)₄ enhances cross-coupling efficiency in multi-step syntheses (e.g., Suzuki reactions) .

- Temperature control : Reflux at 80–120°C balances reaction rate and side-product formation .

- Purification : Gradient column chromatography or recrystallization (ethanol-DMF 1:1) removes unreacted precursors .

Q. How should researchers resolve discrepancies in biological activity data across studies?

Discrepancies often arise from impurities or assay variability. Mitigation strategies include:

- Purity validation : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity .

- Structural verification : X-ray crystallography or 2D NMR (e.g., NOESY) confirms stereochemistry .

- Standardized bioassays : Replicate antibacterial tests (e.g., gram-positive/negative MIC assays) under controlled conditions .

Q. What computational methods predict the compound’s reactivity or bioactivity?

- Molecular docking : Models interactions with biological targets (e.g., bacterial enzymes) using software like AutoDock Vina .

- QSAR modeling : Correlates substituent effects (e.g., ethyl/pyrrolidine groups) with bioactivity using descriptors like logP and H-bonding capacity .

- DFT calculations : Predicts regioselectivity in cyclization reactions by analyzing transition-state energies .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

- Substituent variation : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) or electron-withdrawing groups (e.g., Cl) to probe steric/electronic effects .

- Scaffold hybridization : Fuse oxadiazole with indole or pyranopyridine moieties to enhance binding affinity .

- Parallel synthesis : Use combinatorial libraries (e.g., 5-substituted oxadiazoles) to screen for activity trends .

Q. How to address solubility challenges in pharmacological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.